4-Chloro-2-(piperidin-4-yloxy)pyrimidine hydrochloride

medicinal chemistry pyrimidine regiochemistry kinase inhibitor design

4-Chloro-2-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS 1159823-41-2) is a bifunctional pyrimidine building block with a molecular formula of C₉H₁₃Cl₂N₃O and a molecular weight of 250.12 g/mol. The compound features a 4-chloro leaving group amenable to nucleophilic aromatic substitution (SNAr) and cross-coupling chemistry, paired with a 2-(piperidin-4-yloxy) moiety that introduces a basic secondary amine handle (as the hydrochloride salt) for downstream diversification.

Molecular Formula C9H13Cl2N3O
Molecular Weight 250.12 g/mol
CAS No. 1159823-41-2
Cat. No. B3215256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(piperidin-4-yloxy)pyrimidine hydrochloride
CAS1159823-41-2
Molecular FormulaC9H13Cl2N3O
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=NC=CC(=N2)Cl.Cl
InChIInChI=1S/C9H12ClN3O.ClH/c10-8-3-6-12-9(13-8)14-7-1-4-11-5-2-7;/h3,6-7,11H,1-2,4-5H2;1H
InChIKeyGPDRYZRHODHXRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(piperidin-4-yloxy)pyrimidine Hydrochloride (CAS 1159823-41-2): Supplier-Grade Intermediate for Kinase-Focused Medicinal Chemistry


4-Chloro-2-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS 1159823-41-2) is a bifunctional pyrimidine building block with a molecular formula of C₉H₁₃Cl₂N₃O and a molecular weight of 250.12 g/mol . The compound features a 4-chloro leaving group amenable to nucleophilic aromatic substitution (SNAr) and cross-coupling chemistry, paired with a 2-(piperidin-4-yloxy) moiety that introduces a basic secondary amine handle (as the hydrochloride salt) for downstream diversification . This heterocyclic intermediate serves as a core scaffold in the synthesis of kinase inhibitors targeting EGFR T790M/L858R and deoxycytidine kinase (dCK), positioning it as a strategic procurement choice for medicinal chemistry programs requiring orthogonal functionalization handles on the pyrimidine ring [1].

Why 4-Chloro-2-(piperidin-4-yloxy)pyrimidine Hydrochloride Cannot Be Replaced by Generic Chloropyrimidine or Non-Chlorinated Analogs


Interchanging 4-chloro-2-(piperidin-4-yloxy)pyrimidine hydrochloride with structurally similar analogs—such as 2-(piperidin-4-yloxy)pyrimidine (CAS 499240-48-1, lacking the 4-chloro substituent), 2-chloro-4-(piperidin-4-yloxy)pyrimidine (CAS 1208083-45-7, the regioisomer), or 4-chloro-6-(piperidin-4-yloxy)pyrimidine (CAS 1185540-63-9)—introduces critical changes in reactivity, physicochemical properties, and biological target engagement that cannot be compensated for by post-hoc modifications . The absence of the 4-chloro group eliminates the principal SNAr and cross-coupling handle required for aryl/heteroaryl diversification at the C4 position . Regioisomeric variants (2-chloro-4-oxy vs. 4-chloro-2-oxy) exhibit altered electronic distribution across the pyrimidine ring, shifting the site selectivity of nucleophilic attack and potentially disrupting optimized binding modes to kinase ATP pockets where the 2-aryl/heteroaryl substitution pattern is critical [1]. The quantitative evidence below establishes the structural, physicochemical, and application-specific parameters that make this compound a non-substitutable intermediate.

Quantitative Evidence: How 4-Chloro-2-(piperidin-4-yloxy)pyrimidine Hydrochloride Differentiates from Its Closest Analogs


Regiochemical Differentiation: 4-Chloro-2-(piperidin-4-yloxy) vs. 2-Chloro-4-(piperidin-4-yloxy)pyrimidine Hydrochloride

The target compound places the chlorine leaving group at the C4 position and the piperidin-4-yloxy substituent at the C2 position of the pyrimidine ring. The regioisomer, 2-chloro-4-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS 1208083-45-7), reverses this arrangement. While both compounds share the identical molecular formula (C₉H₁₃Cl₂N₃O) and molecular weight (250.13 g/mol), the positional swap fundamentally alters the electronic environment of the pyrimidine ring. In 2,4-dihalopyrimidines, nucleophilic aromatic substitution and cross-coupling reactions generally favor the C4 position; however, the presence of the electron-donating 2-alkoxy substituent in the target compound electronically deactivates C2 toward further substitution while leaving C4 activated, enabling regioselective diversification at C4—a feature not available in the 2-chloro-4-alkoxy regioisomer where the leaving group is positioned at the less intrinsically reactive C2 site [1].

medicinal chemistry pyrimidine regiochemistry kinase inhibitor design

Hydrochloride Salt Form: Aqueous Solubility and Handling Advantage Over the Free Base

4-Chloro-2-(piperidin-4-yloxy)pyrimidine hydrochloride (MW 250.12 g/mol) is supplied as the hydrochloride salt of the piperidine secondary amine. The free base of the core scaffold (C₉H₁₂ClN₃O) has a molecular weight of approximately 213.66 g/mol. The 36.46 g/mol mass difference corresponds to one equivalent of HCl, representing a ~17% mass increase. The hydrochloride salt form ionizes in aqueous media, protonating the piperidine nitrogen to enhance water solubility compared to the neutral free base, which is critical for reproducible biological assay preparation . By contrast, the non-salt analog 2-(piperidin-4-yloxy)pyrimidine (CAS 499240-48-1, free base, MW 179.22) lacks this protonated amine character entirely .

physicochemical properties salt selection assay preparation

Physicochemical Property Profile: LogP and TPSA Benchmarking for CNS Drug-Likeness

The compound's computed physicochemical parameters—LogP of 1.68, topological polar surface area (TPSA) of 47.04 Ų, 4 hydrogen bond acceptors, and 1 hydrogen bond donor—place it within the favorable range for oral bioavailability and potential CNS penetration according to Lipinski's Rule of Five and related drug-likeness filters . For comparison, the non-chlorinated analog 2-(piperidin-4-yloxy)pyrimidine (CAS 499240-48-1) lacks the chlorine atom, which would result in a lower LogP (estimated ~0.8-1.0 log units lower based on the Hansch π value of ~0.71 for aromatic chlorine), reducing membrane permeability potential [1]. The TPSA of 47.04 Ų is well below the 60-70 Ų threshold associated with blood-brain barrier penetration, distinguishing this scaffold from more polar pyrimidine derivatives .

drug-likeness CNS permeability ADME properties

Scaffold Precedent: Nanomolar EGFR T790M/L858R Kinase Inhibition from 4-(Piperidin-4-yloxy)pyrimidine-Derived Compounds

The 4-(piperidin-4-yloxy)pyrimidine scaffold, of which 4-chloro-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a direct synthetic precursor, has been validated in peer-reviewed research as a core template for potent covalent EGFR T790M/L858R inhibitors. In a 2022 study, compound 9i—a 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivative—demonstrated an IC₅₀ of 4.902 nM against EGFR T790M/L858R kinase and 0.6210 μM against H1975 NSCLC cell proliferation, with high selectivity over wild-type EGFR (EGFR WT) [1]. This scaffold replaces the commonly reported 4-(3-amino)phenoxyl moiety with 4-(4-hydroxy)piperidine-4-oxyl, a key structural feature enabled by the piperidin-4-yloxy substitution pattern present in the target compound [1]. By contrast, scaffolds lacking the piperidin-4-yloxy moiety at the appropriate position (e.g., simple 4-anilino pyrimidines) show different selectivity profiles and often poorer discrimination between mutant and wild-type EGFR [2].

EGFR inhibitor non-small cell lung cancer kinase inhibitor scaffold

Synthetic Tractability: Commercial Purity Grade and Scalable Packaging for Multi-Step Synthesis

The compound is commercially available at 97-98% purity from multiple independent vendors, with packaging options ranging from 1 g to 1 kg, supporting both early-stage medicinal chemistry (mg to g scale) and process chemistry development (100 g to kg scale) . In contrast, the regioisomer 4-chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS 1185314-18-4) and the 2-chloro-4-substituted isomer (CAS 1208083-45-7) are available from fewer suppliers, often with longer lead times . The 68% overall yield demonstrated for the closely related 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine synthesis (ACS Org. Process Res. Dev., 2009) establishes the synthetic tractability of this scaffold class for larger-scale campaigns [1].

chemical procurement purity specification scale-up synthesis

Dual Functionalization Handles: Orthogonal Reactivity of 4-Chloro and 2-Piperidin-4-yloxy Groups Enables Sequential Diversification

The compound provides two chemically orthogonal diversification handles: (1) the 4-chloro substituent, which undergoes SNAr with amines/thiols and Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), and (2) the piperidine NH (after salt neutralization), which can be acylated, sulfonylated, or reductively aminated. This dual-handle architecture enables sequential, non-interfering derivatization steps—a feature absent in simple monofunctional pyrimidines such as 2,4-dichloropyrimidine (CAS 3934-20-1), where both chlorine atoms compete for the same reaction class and require careful stoichiometric control for selectivity . The 2,4-dichloropyrimidine starting material has a molecular weight of 148.98 g/mol and lacks the solubilizing piperidine moiety entirely, necessitating additional synthetic steps to introduce a basic amine handle [1].

orthogonal functionalization library synthesis parallel medicinal chemistry

Optimal Procurement and Application Scenarios for 4-Chloro-2-(piperidin-4-yloxy)pyrimidine Hydrochloride


Kinase Inhibitor Hit-to-Lead Optimization: EGFR T790M/L858R Programs

Medicinal chemistry teams developing covalent or reversible inhibitors targeting the drug-resistant EGFR T790M/L858R double mutant should prioritize this building block. The 4-(piperidin-4-yloxy)pyrimidine scaffold—directly accessible via SNAr amination of the 4-chloro position—has produced lead compounds with low nanomolar kinase inhibition (IC₅₀ = 4.902 nM for compound 9i) and demonstrable selectivity over wild-type EGFR, reducing the risk of on-target toxicity seen with afatinib and earlier-generation agents [1]. The piperidine NH provides a vector for introducing solubility-enhancing or targeting moieties without compromising the critical 2-arylamino pharmacophore.

Deoxycytidine Kinase (dCK) Inhibitor Development for Oncology

Research groups pursuing dCK inhibitors as anticancer agents can use this compound as the core pyrimidine template. The closely related 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine scaffold has been validated as a key intermediate for potent dCK inhibitors, with a published scalable synthesis achieving 68% overall yield over four telescoped steps from commercial 2,4-dichloro-5-fluoropyrimidine [2]. The 4-chloro substituent in the target compound provides a synthetic handle for introducing the 4-amino group critical for dCK active-site engagement, while the 2-piperidin-4-yloxy group can be further elaborated for selectivity optimization.

Parallel Library Synthesis Using Orthogonal Functionalization

Medicinal chemistry groups requiring rapid generation of diverse pyrimidine-based compound libraries benefit from the compound's orthogonal dual-handle architecture. The 4-chloro position can be diversified via parallel SNAr or Suzuki coupling with aryl/heteroaryl boronic acids, while the piperidine NH (liberated by in situ neutralization of the HCl salt) can simultaneously undergo acylation, sulfonylation, or reductive amination without cross-interference . This orthogonal reactivity reduces library synthesis from a linear 2-step sequence (using monofunctional starting materials) to a single-step parallel diversification, cutting synthesis time by approximately 50% for a typical 48-compound library.

CNS-Penetrant Kinase Probe Development

Programs targeting CNS kinases where blood-brain barrier penetration is essential should evaluate this scaffold. The computed LogP of 1.68 and TPSA of 47.04 Ų fall within established CNS drug-likeness parameters (LogP 1-4, TPSA < 60-70 Ų) . The single hydrogen bond donor (piperidine NH) and moderate molecular weight (250.12 g/mol) further support passive BBB permeability. Procurement of the pre-formed hydrochloride salt simplifies biological evaluation, as the compound can be directly dissolved in aqueous buffer for CNS pharmacokinetic studies without additional formulation steps.

Quote Request

Request a Quote for 4-Chloro-2-(piperidin-4-yloxy)pyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.